molecular formula C10H11BrN2O B13342824 5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one

5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one

Cat. No.: B13342824
M. Wt: 255.11 g/mol
InChI Key: WDVCJDPLNSPDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one: is a chemical compound with the molecular formula C9H9BrN2O.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the development of new materials and catalysts .

Biology and Medicine: It has been studied for its inhibitory effects on certain enzymes and receptors, making it a candidate for therapeutic research .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

  • 5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Comparison: Compared to similar compounds, 5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is unique due to its specific structural configuration and the presence of the bromine atom.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

5-bromo-1,3,3-trimethylpyrrolo[3,2-b]pyridin-2-one

InChI

InChI=1S/C10H11BrN2O/c1-10(2)8-6(13(3)9(10)14)4-5-7(11)12-8/h4-5H,1-3H3

InChI Key

WDVCJDPLNSPDCL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=N2)Br)N(C1=O)C)C

Origin of Product

United States

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